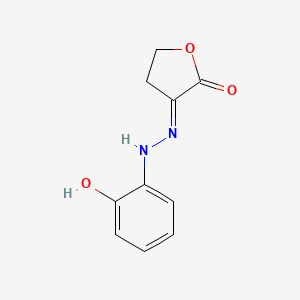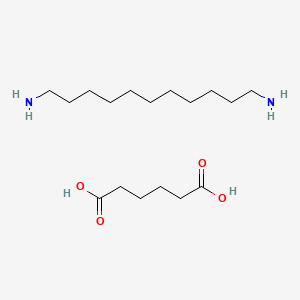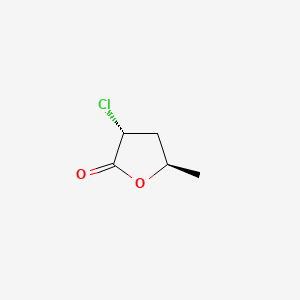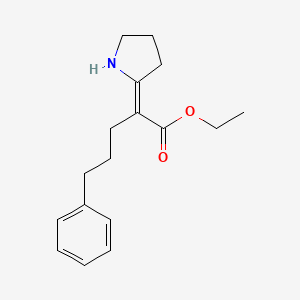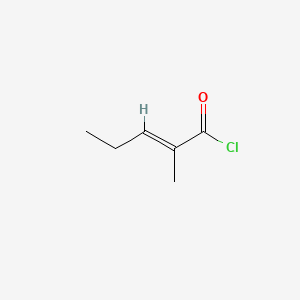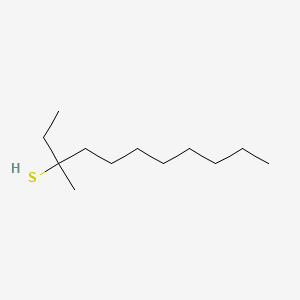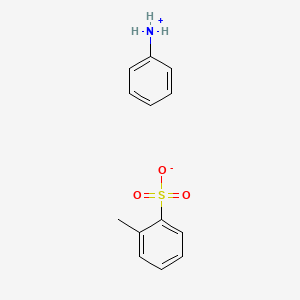
3-(2-Hydroxyethyl)-1-(hydroxymethyl)-1-octadecylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-ヒドロキシエチル)-1-(ヒドロキシメチル)-1-オクタデシル尿素は、複雑な構造を持つ合成有機化合物です。オクタデシル尿素骨格にヒドロキシエチル基とヒドロキシメチル基が結合しているのが特徴です。
製造方法
合成経路と反応条件
3-(2-ヒドロキシエチル)-1-(ヒドロキシメチル)-1-オクタデシル尿素の合成は、通常、オクタデシルアミンとホルムアルデヒドおよびエチレンオキシドの反応によって行われます。反応条件は、目的の生成物を高純度で得るために、特定の温度と圧力設定による制御された環境を必要とする場合が多いです。
工業生産方法
工業的な設定では、この化合物の生産には、反応効率と収率を最適化するために、連続フローリアクターを使用する場合があります。このプロセスには、結晶化またはクロマトグラフィーなどの精製工程が含まれる場合があり、最終生成物を分離します。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-1-(hydroxymethyl)-1-octadecylurea typically involves the reaction of octadecylamine with formaldehyde and ethylene oxide. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction efficiency and yield. The process may also include purification steps such as crystallization or chromatography to isolate the final product.
化学反応の分析
反応の種類
3-(2-ヒドロキシエチル)-1-(ヒドロキシメチル)-1-オクタデシル尿素は、次のような様々な化学反応を起こす可能性があります。
酸化: ヒドロキシル基は酸化されて対応するカルボニル化合物を生成します。
還元: この化合物は還元されてアルコールまたはアミンを生成します。
置換: ヒドロキシル基は、求核置換反応によって他の官能基で置換されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤がよく使用されます。
置換: 塩化チオニル (SOCl₂) や三臭化リン (PBr₃) などの試薬は、置換反応を促進する可能性があります。
生成される主な生成物
これらの反応によって生成される主な生成物は、使用される特定の試薬や条件によって異なります。例えば、酸化はアルデヒドやケトンを生じる可能性があり、還元は第一級または第二級アルコールを生じる可能性があります。
科学研究での応用
3-(2-ヒドロキシエチル)-1-(ヒドロキシメチル)-1-オクタデシル尿素は、科学研究においていくつかの応用があります。
化学: これは、より複雑な分子の合成のための構成ブロックとして使用されます。
生物学: この化合物は、生化学的経路や酵素相互作用の研究に使用できます。
産業: この化合物は、界面活性剤や乳化剤の配合に使用されています。
科学的研究の応用
3-(2-Hydroxyethyl)-1-(hydroxymethyl)-1-octadecylurea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the formulation of surfactants and emulsifiers.
作用機序
3-(2-ヒドロキシエチル)-1-(ヒドロキシメチル)-1-オクタデシル尿素がその効果を発揮するメカニズムは、酵素や受容体などの分子標的との相互作用を含みます。ヒドロキシエチル基とヒドロキシメチル基は、活性部位と水素結合を形成し、標的分子の活性を変化させる可能性があります。オクタデシル鎖も、化合物の親油性と膜透過性に役割を果たしている可能性があります。
類似の化合物との比較
類似の化合物
N-(2-ヒドロキシエチル)-N-メチルアニリン: 構造が似ていますが、官能基の配置が異なります。
2-ヒドロキシエチルメタクリレート: ヒドロキシエチル基を共有していますが、全体的な構造と用途が異なります。
類似化合物との比較
Similar Compounds
N-(2-Hydroxyethyl)-N-methylaniline: Similar in structure but with a different functional group arrangement.
2-Hydroxyethyl methacrylate: Shares the hydroxyethyl group but differs in the overall structure and applications.
特性
CAS番号 |
97659-33-1 |
|---|---|
分子式 |
C22H46N2O3 |
分子量 |
386.6 g/mol |
IUPAC名 |
3-(2-hydroxyethyl)-1-(hydroxymethyl)-1-octadecylurea |
InChI |
InChI=1S/C22H46N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24(21-26)22(27)23-18-20-25/h25-26H,2-21H2,1H3,(H,23,27) |
InChIキー |
IPOOHGKNBFVTKG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCN(CO)C(=O)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


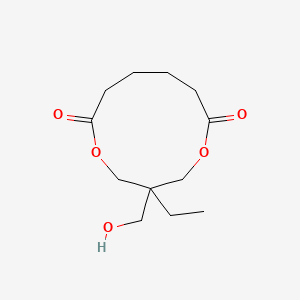
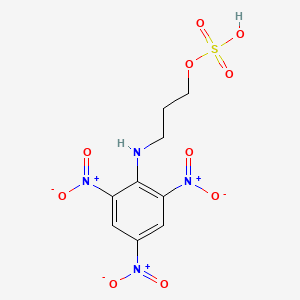
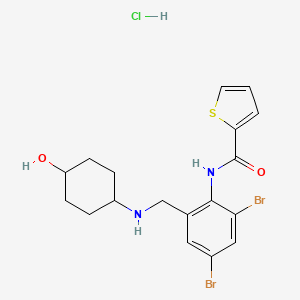

![N-[2-[(2-Aminoethyl)amino]ethyl]-N-dodecylglycine](/img/structure/B12662203.png)
